molecular formula C6H3BrClN3 B049044 3-Bromo-6-chloroimidazo[1,2-b]pyridazine CAS No. 13526-66-4

3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Cat. No.: B049044
CAS No.: 13526-66-4
M. Wt: 232.46 g/mol
InChI Key: PFHPKMPWBFJZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS: 13526-66-4) is a fused heterocyclic compound comprising an imidazole ring fused with a pyridazine ring at specific positions (imidazo[1,2-b]pyridazine scaffold) . Its molecular formula is C₆H₃BrClN₃, with a molecular weight of 232.47 g/mol . The compound is characterized by bromine and chlorine substituents at the 3- and 6-positions, respectively, which render it a versatile intermediate in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine typically involves the reaction of 3-bromoimidazo[1,2-b]pyridazine with chlorinating agents. One efficient method includes treating 3-bromoimidazo[1,2-b]pyridazine with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkylamines and arylamines can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-b]pyridazine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of imidazo[1,2-b]pyridazine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .

Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological macromolecules. It is also employed in the design of bioactive molecules and pharmaceuticals .

Medicine: Its derivatives have shown promise in inhibiting cancer cell growth and other therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain protein kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and application.

Comparison with Similar Compounds

Pharmacological Relevance

This compound has been employed in synthesizing inhibitors targeting kinases such as Monopolar spindle 1 (Mps1/TTK) , IKKβ , and hIRE1 . Its dual halogen substituents enhance binding affinity and selectivity in enzyme active sites, as demonstrated in structure-activity relationship (SAR) studies .

Comparison with Structurally Similar Compounds

The pharmacological and synthetic profiles of 3-bromo-6-chloroimidazo[1,2-b]pyridazine are best understood in comparison to its structural analogs. Key compounds and their distinguishing features are summarized below:

Substituent Variations at the 6-Position

Compound Name Substituent at C6 Synthesis Yield Key Applications References
This compound Cl 47–96% Kinase inhibitor precursor
3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine (11m) Pyrrolidine 81% Anticancer agents, kinase modulation
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine (12) F 47% Enhanced metabolic stability in lead optimization
3-Bromo-6-morpholin-1-ylimidazo[1,2-b]pyridazine (11o) Morpholine 87% Improved solubility and bioavailability

Key Observations :

  • Chlorine (Cl) : The chloro substituent facilitates nucleophilic displacement reactions, enabling rapid diversification. However, it may reduce solubility compared to amine or morpholine derivatives .
  • Amine groups (e.g., pyrrolidine, piperidine) : These substituents enhance binding to kinase ATP pockets, as seen in Mps1 inhibitors (compound 12 in ). Higher yields (81–96%) are achieved due to efficient SNAr reactions .
  • Fluorine (F) : Introduces metabolic stability and electron-withdrawing effects, though synthetic yields are lower (47%) due to competing side reactions .

Modifications at the 3-Position

Compound Name Substituent at C3 Key Pharmacological Activity References
This compound Br Scaffold for cross-coupling reactions
6-Chloro-3-(trifluoromethoxy)phenylimidazo[1,2-b]pyridazine (SGI-1776) CF₃O-Ph Pim kinase inhibitor (IC₅₀ = 0.7–2.1 μM)
3-(3-Fluorophenyl)imidazo[1,2-b]pyridazine F-Ph IKKβ inhibition (IC₅₀ = 0.2 μM)

Key Observations :

  • Bromine (Br) : Enables Suzuki or Stille couplings to introduce aryl/heteroaryl groups, critical for optimizing kinase selectivity .
  • Trifluoromethoxy phenyl (CF₃O-Ph) : Enhances hydrophobic interactions in kinase binding pockets, as demonstrated in SGI-1776 .
  • Fluorophenyl (F-Ph) : Improves potency against IKKβ by 10-fold compared to bromo analogs .

Isomeric and Scaffold Variations

Compound Name Core Structure Pharmacological Relevance References
Imidazo[1,2-b]pyridazine Fused imidazole-pyridazine Most explored scaffold for kinase inhibitors
Imidazo[4,5-c]pyridazine Alternative fusion pattern Limited exploration; fewer synthetic routes
2-Phenylimidazo[1,2-b]pyridazine Phenyl substituent at C2 Anthelmintic activity (LD₉₉ = 30 nM)

Key Observations :

  • The imidazo[1,2-b]pyridazine scaffold is synthetically more accessible than imidazo[4,5-c]pyridazine due to established cross-coupling methodologies .
  • 2-Phenyl derivatives exhibit divergent biological activities, such as anthelmintic effects, highlighting scaffold versatility .

Biological Activity

3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and data from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C6_6H3_3BrClN3_3. It features a fused bicyclic structure that includes both imidazole and pyridazine rings. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is known to modulate the activity of various enzymes and receptors, influencing critical signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key kinases involved in cell signaling, which can lead to alterations in cellular functions such as proliferation and apoptosis .
  • Cell Signaling Modulation : It affects cellular signaling pathways by binding to specific proteins, thereby altering their function and influencing gene expression .
  • Anticancer Activity : In preclinical studies, it has demonstrated the ability to induce tumor regression in animal models, showcasing its potential as an anticancer agent .

Anticancer Studies

A series of studies have evaluated the anticancer properties of this compound. Notably:

  • IC50_{50} Values : The compound displayed IC50_{50} values ranging from 0.004 to 5.91 μM against various kinases .
  • Tumor Regression : In vivo studies indicated a 20% regression in tumor growth at a dosage of 50 mg/kg .

Table 1: Summary of Biological Activity Findings

Study ReferenceBiological ActivityIC50_{50} (μM)Observations
Kinase Inhibition0.004 - 5.91Effective against multiple kinases
Tumor Growth InhibitionN/A20% regression in animal models
Antiproliferative Activity2.8 - 6.0Effective against A549 cancer cell line

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Multidrug-Resistant Tuberculosis : The compound was assessed for its efficacy against multidrug-resistant strains of tuberculosis, showing promising results in inhibiting bacterial growth by targeting cell wall synthesis pathways .
  • Neuroprotection Studies : Other derivatives of imidazo[1,2-b]pyridazine have been investigated for their neuroprotective effects, demonstrating inhibition of acetylcholinesterase activity and potential benefits in neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable properties in terms of absorption and distribution within biological systems:

  • Metabolism : The compound is metabolized by liver enzymes, leading to various metabolites that may also possess biological activity .
  • Stability : It shows stability under standard laboratory conditions but may degrade upon prolonged exposure to light or heat .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine be optimized for higher yields and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of 6-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under inert atmosphere (0–50°C). Optimization involves precise stoichiometric control (1.2–1.5 equiv. Br₂), slow addition to minimize side reactions, and post-reaction purification via recrystallization (EtOAc/hexanes) or column chromatography (SiO₂, 5–10% EtOAc/hexanes). Monitoring by TLC (Rf ~0.4 in EtOAc/hexanes 1:3) ensures reaction completion .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Confirm substitution patterns (e.g., δ 7.63 ppm for C-5 proton in CDCl₃) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 232.47) .
  • IR Spectroscopy : Identify halogen-related vibrations (C-Br stretch at ~550–600 cm⁻¹) .
  • HPLC-PDA : Purity assessment (C18 column, 20% H₂O/MeOH gradient) .

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent halogen displacement. Use anhydrous solvents (e.g., DMF, DMSO) for reactions, and avoid prolonged exposure to light or moisture. For air-sensitive intermediates, employ Schlenk-line techniques .

Advanced Research Questions

Q. How can regioselective functionalization at C-3 (bromo) and C-6 (chloro) positions be achieved?

  • Methodological Answer :

  • C-3 Bromine : Use Pd-catalyzed Suzuki coupling (e.g., aryl boronic acids, 5 mol% Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) .
  • C-6 Chlorine : Employ fluoride-promoted amination (CsF, BnNEt₃Cl, DMSO, 100°C) with amines (e.g., pyrrolidine, morpholine) for 24 h. Yields >80% are achievable .

Q. What is the mechanistic basis for fluoride-promoted amination at C-6?

  • Methodological Answer : CsF acts as a mild base, deprotonating the amine to generate a nucleophile. BnNEt₃Cl facilitates chloride displacement via SNAr, with DMSO stabilizing the transition state. Kinetic studies (variable-temperature NMR) show rate enhancement at 100°C due to increased nucleophilicity .

Q. How can structure-activity relationship (SAR) studies be designed for imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with halogens (Br, Cl), methyl, or aryl groups at C-2/C-3 .
  • Biological Assays : Test against targets like Mps1/TTK kinase (IC₅₀ determination via ADP-Glo® assay). Computational docking (AutoDock Vina) predicts binding modes .
  • Data Analysis : Use similarity indices (e.g., Tanimoto coefficients >0.85) to prioritize analogs .

Q. What catalytic systems enable cross-coupling reactions at C-3 bromine?

  • Methodological Answer :

  • Suzuki-Miyaura : Pd(OAc)₂/XPhos (2 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 12 h .
  • Buchwald-Hartwig : Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 110°C for aryl aminations .

Q. How does this compound inhibit Mps1/TTK kinase, and how can potency be improved?

  • Methodological Answer : The scaffold binds to the ATP pocket via H-bonding (N-1 of pyridazine) and hydrophobic interactions (halogens). To enhance potency:

  • Introduce electron-withdrawing groups (e.g., -CF₃) at C-2 to improve affinity.
  • Replace Br with larger halogens (I) for van der Waals interactions .

Properties

IUPAC Name

3-bromo-6-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHPKMPWBFJZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512054
Record name 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13526-66-4
Record name 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.6 mmol) in acetonitrile (300 ml) was added 1-bromopyrrolidine-2,5-dione (6.37 g, 35.8 mmol) and trifluoroacetic acid (0.75 mL). The resulting solution was allowed to stir at room temperature overnight. The solvent was removed under reduced pressure and the residue was dissolved in EtOAc, washed with NaHCO3 solution, water and brine, dried over Na2SO4 and concentrated in vacuo to afford 7.2 g title compound in 92% yield as a light yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 7.91 (d, 1H), 7.79 (s, 1H), 7.12 (d, 1H). LCMS (method A): [MH]+=232/234, tR=4.48 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

3-bromo-6-chloroimidazo[1,2-b]pyridazine was prepared according to procedures described in U.S. Pat. No. 7,750,007, which is hereby incorporated by reference in its entirety. To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (5 g, 21.5 mmol) and 3-(trifluoromethoxy)phenylboronic acid (4.43 g, 21.5 mmol) in dioxane/H2O (100 mL, 4:1) was added K2CO3 (6.8 g, 64.5 mmol) and Pd(PPh3)4 (1.9 g, 2.58 mmol), the mixture was stirred at 110° C. for 3 h. The solution was concentrated, partitioned in EtOAc/H2O. The aqueous layer was washed with EtOAc (50 mL) for 3 times. The collected organic layers were dried over Na2SO4, concentrated and purified by column chromatography to give compound 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine (3.2 g, with 63% purity, yield 30%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.6 mmol) in acetonitrile (300 mL) was added NBS (6.37 g, 35.8 mmol) and TFA (0.75 mL). The resulting solution was allowed to stir at it overnight. The solvents were removed under reduced pressure and the residue was dissolved in EtOAc, washed with NaHCO3 solution, water and brine, dried over Na2SO4 and concentrated in vacuo to afford 7.2 g (92%) of the title compound as a light yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 7.91 (d, 1H), 7.79 (s, 1H), 7.12 (d, 1H). LCMS (method A): [MH]+=232/234, tR=4.48 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods IV

Procedure details

Bromine (3.8 mL, 74.19 mmol) was added dropwise to a solution of 6-chloroimidazo[1,2-b]pyridazine (Preparation 1a, 4.8 g, 31.06 mmol) in glacial acetic acid (80 mL) and the resulting mixture was stirred at ambient temperature for 20 minutes. The precipitate formed was collected by filtration, washed with diethyl ether several times and dried in vacuo. The solid obtained was partitioned between ethyl acetate and a saturated aqueous solution of potassium carbonate. The organic layer was separated and washed with a saturated aqueous solution of potassium carbonate, dried over magnesium sulphate and the solvent removed under reduced pressure. The crude was then treated with pentane, filtered and the solid obtained was dried in vacuo to yield the title compound (6.6 g, 92%) as a pale yellow solid.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-6-chloroimidazo[1,2-b]pyridazine
3-Bromo-6-chloroimidazo[1,2-b]pyridazine
3-Bromo-6-chloroimidazo[1,2-b]pyridazine
3-Bromo-6-chloroimidazo[1,2-b]pyridazine
3-Bromo-6-chloroimidazo[1,2-b]pyridazine
3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.